3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazolo-pyridazinone structure, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-methyl-4-phenyl-1,2,3-oxadiazole-5-carboxylate with hydrazine hydrate under reflux conditions. This reaction yields the desired isoxazolo-pyridazinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific isoxazolo-pyridazinone structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications.
Properties
CAS No. |
121910-71-2 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-ethyl-6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C14H13N3O2/c1-3-10-11-12(9-7-5-4-6-8-9)15-17(2)14(18)13(11)16-19-10/h4-8H,3H2,1-2H3 |
InChI Key |
YTLUDUUBOCRJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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